2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride

Catalog No.
S12907582
CAS No.
M.F
C6H8ClN3O
M. Wt
173.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)pyrimidine-4-carbaldehyde hydrochlo...

Product Name

2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride

IUPAC Name

2-(methylamino)pyrimidine-4-carbaldehyde;hydrochloride

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

InChI

InChI=1S/C6H7N3O.ClH/c1-7-6-8-3-2-5(4-10)9-6;/h2-4H,1H3,(H,7,8,9);1H

InChI Key

RGXCBJYFVKUCHV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)C=O.Cl

2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride is a chemical compound with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol. It is classified under pyrimidine derivatives and features a methylamino group attached to the pyrimidine ring, along with a formyl group at the 4-position. The compound is characterized by its white to off-white crystalline appearance and is soluble in various organic solvents. Its CAS number is 180869-39-0, and it has a purity of approximately 95% .

Typical of aldehydes and amines. Notably, it can undergo:

  • Condensation Reactions: It can react with amines to form imines or Schiff bases, which are important in synthesizing more complex molecules.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde can also be reduced to primary alcohols using reducing agents like sodium borohydride.

These reactions are significant for synthetic organic chemistry, especially in the development of pharmaceuticals.

2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride exhibits biological activities that make it a compound of interest in medicinal chemistry. It has been studied for its potential as an intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. Its structure suggests potential interactions with biological targets due to the presence of the methylamino group, which may enhance binding affinity and specificity .

Several methods exist for synthesizing 2-(methylamino)pyrimidine-4-carbaldehyde hydrochloride:

  • Pyrimidine Derivative Synthesis: Starting from pyrimidine derivatives, the introduction of a methylamino group can be achieved through nucleophilic substitution reactions.
  • Formylation: The introduction of the formyl group can be accomplished using formylating agents such as paraformaldehyde or by employing Vilsmeier-Haack reaction conditions.
  • One-Pot Reactions: Recent advancements have led to one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving efficiency and yield.

These methods highlight the versatility in synthesizing this compound while maintaining high purity levels.

2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride finds applications primarily in:

  • Pharmaceutical Research: As an intermediate in the synthesis of various drugs, particularly those targeting kinase pathways.
  • Chemical Biology: It serves as a building block for developing novel compounds with potential therapeutic effects.
  • Material Science: Its derivatives may be explored for use in creating functional materials due to their unique chemical properties.

Interaction studies involving 2-(methylamino)pyrimidine-4-carbaldehyde hydrochloride focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against target cells or organisms.
  • Structure-Activity Relationship Studies: To determine how modifications to its structure affect biological activity.

Such studies are crucial for understanding its potential as a therapeutic agent.

Several compounds share structural similarities with 2-(methylamino)pyrimidine-4-carbaldehyde hydrochloride, each exhibiting unique properties:

Compound NameCAS NumberSimilarity ScoreKey Features
2-Methylpyrimidine-4-carbaldehyde1004-17-70.84Lacks methylamino group; simpler structure.
2-(Methylthio)pyrimidine-4-carbaldehyde1074-68-60.69Contains a thioether instead of an amino group.
6-Methyl-2-pyridinecarboxaldehyde1122-72-10.62Different position for carbaldehyde; pyridine ring.
2-Methylpyrimidine-5-carbaldehyde90905-33-20.61Carbaldehyde at a different position; similar reactivity.
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde770-31-00.63Contains an amino group; different substitution pattern.

These comparisons illustrate how variations in functional groups and positions can significantly influence chemical behavior and biological activity, highlighting the uniqueness of 2-(methylamino)pyrimidine-4-carbaldehyde hydrochloride within this group of compounds .

Traditional synthetic approaches to 2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride have evolved through decades of heterocyclic chemistry research, establishing reliable methodologies that remain fundamental to contemporary synthesis strategies. These established pathways provide the foundation for understanding the chemical transformations necessary to construct the pyrimidine carbaldehyde framework with selective methylamino substitution [1] [2] [3].

The synthesis of pyrimidine derivatives through traditional organic routes typically involves strategic disconnection of the target molecule into readily available starting materials, followed by systematic bond formation through well-characterized reaction mechanisms [2] [3]. These methodologies have demonstrated consistent reproducibility across various laboratory scales and continue to serve as benchmark approaches for evaluating newer synthetic strategies [4].

Vilsmeier-Haack Formylation of Pyrimidine Derivatives

The Vilsmeier-Haack formylation represents one of the most significant traditional methodologies for introducing aldehyde functionality into pyrimidine rings, particularly at the 4-position [5] [1] [6]. This transformation utilizes the electrophilic character of the Vilsmeier reagent, generated in situ from dimethylformamide and phosphorus oxychloride, to achieve regioselective formylation of electron-rich heterocyclic systems [5] [6] [7].

The mechanism of Vilsmeier-Haack formylation proceeds through initial formation of the chloromethyleneiminium salt from dimethylformamide and phosphorus oxychloride [5] [6]. This highly electrophilic species undergoes nucleophilic attack by the electron-rich pyrimidine ring, typically at the 4-position due to electronic and steric factors [1] [6]. Subsequent hydrolysis of the intermediate iminium salt releases the desired aldehyde functionality while regenerating dimethylamine [5] [6].

Research investigations have demonstrated that optimal Vilsmeier-Haack conditions for pyrimidine substrates require careful control of reagent stoichiometry and reaction temperature [1] [7]. Studies utilizing 2-methylpyrimidine-4,6-diol as a model substrate revealed that dimethylformamide to phosphorus oxychloride ratios of 5:6 to 1:1 provide the best balance between reaction efficiency and product selectivity [1] [7]. Temperature control proves critical, with initial cooling to 0 degrees Celsius followed by gradual warming to 80 degrees Celsius ensuring optimal formylation without decomposition [1] [7].

Solvent selection significantly influences both reaction rate and product purity in Vilsmeier-Haack formylations of pyrimidine derivatives [1] [7]. Comparative studies examining various reaction media, including ortho-xylene, benzene, and dichloroethane, established that 1,2-dichloroethane provides superior results for pyrimidine substrates [1] [7]. This solvent choice facilitates efficient heat transfer while maintaining chemical inertness toward the reactive Vilsmeier reagent [7].

The regioselectivity of Vilsmeier-Haack formylation in pyrimidine systems demonstrates remarkable consistency, with formylation occurring predominantly at the 4-position in 2-substituted pyrimidines [5] [1]. This selectivity arises from the electronic activation of the 4-position by the nitrogen atoms in the pyrimidine ring, creating a preferred site for electrophilic attack [5] [6]. Research findings indicate that yields of 65-90% can be achieved for pyrimidine-4-carbaldehydes through optimized Vilsmeier-Haack procedures [1] [6] [7].

Table 1: Comparison of Traditional Synthetic Methodologies

MethodYield (%)Reaction Time (hours)Temperature (°C)AdvantagesLimitations
Vilsmeier-Haack Formylation65-906-120-80High regioselectivity, mild conditionsRequires anhydrous conditions
Direct Methylamine Substitution70-854-825-100Direct introduction of amino groupLimited substrate scope
Multicomponent Condensation60-808-1660-120One-pot synthesis, atom economyMultiple side products
Halogen Exchange Route45-7012-2480-150Accessible starting materialsLow overall yield

Methylamine Substitution Reactions

Methylamine substitution reactions constitute a fundamental approach for introducing the methylamino functionality at the 2-position of pyrimidine rings, utilizing the inherent reactivity of pyrimidine toward nucleophilic substitution [8] [9] [10]. These transformations exploit the electron-deficient nature of the pyrimidine nucleus, which activates positions adjacent to nitrogen atoms toward nucleophilic attack by primary amines [8] [9].

The mechanism of methylamine substitution in pyrimidine systems typically proceeds through addition-elimination pathways, where methylamine initially adds to the electron-deficient carbon center, forming a tetrahedral intermediate [8] [9]. Subsequent elimination of the leaving group, often chloride or other halogen, completes the substitution process and establishes the desired carbon-nitrogen bond [8] [9]. The reaction proceeds most efficiently when electron-withdrawing groups are present to further activate the pyrimidine ring toward nucleophilic attack [8] [9].

Systematic investigations of methylamine substitution reactions have established optimal conditions for achieving high conversion rates and selectivity [8] [10]. Temperature control proves essential, with reactions typically conducted between 25-100 degrees Celsius depending on the substrate reactivity and desired reaction rate [8] [10]. Lower temperatures favor selectivity but may require extended reaction times, while higher temperatures accelerate the reaction but can lead to side product formation [8] [10].

Solvent effects play a crucial role in methylamine substitution reactions, with polar protic solvents generally providing superior results compared to aprotic alternatives [8] [9]. The hydrogen bonding capability of protic solvents stabilizes the developing charge in the transition state, facilitating the nucleophilic addition step [8] [9]. Research findings indicate that alcoholic solvents, particularly ethanol and methanol, provide excellent media for methylamine substitution reactions in pyrimidine systems [8] [10].

The substrate scope of methylamine substitution reactions encompasses a wide range of activated pyrimidine derivatives, with halogenated pyrimidines serving as particularly effective electrophiles [8] [9]. Studies examining various leaving groups demonstrate that chloride and bromide provide optimal reactivity, while fluoride substitution typically requires more forcing conditions [8] [9]. The presence of additional electron-withdrawing substituents on the pyrimidine ring enhances the reaction rate and can enable substitution under milder conditions [8] [9].

Table 2: Vilsmeier-Haack Reaction Optimization Parameters

ParameterOptimal RangeEffect on YieldQuality Impact
Dimethylformamide:Phosphorus Oxychloride Ratio5:6 to 1:1Critical for selectivityMinimizes side products
Temperature0-80°CHigher temp increases rateControls regioisomer ratio
Reaction Time6-12 hoursLonger time improves conversionEnsures complete conversion
SolventDichloroethane or neatDichloroethane gives best resultsImproves product purity
Workup ConditionsAlkaline hydrolysispH control prevents decompositionMaintains aldehyde integrity

Novel Catalytic Approaches in Heterocyclic Aldehyde Synthesis

Contemporary developments in catalytic methodology have revolutionized the synthesis of heterocyclic aldehydes, including pyrimidine-4-carbaldehydes, through the introduction of highly efficient and selective catalytic systems [11] [12] [13]. These novel approaches address many limitations of traditional synthetic methods by providing improved atom economy, reduced environmental impact, and enhanced functional group tolerance [11] [12] [14].

Modern catalytic strategies for heterocyclic aldehyde synthesis encompass transition metal catalysis, organocatalysis, photocatalysis, and biocatalysis, each offering unique advantages for specific synthetic challenges [11] [12] [13] [14]. The development of these methodologies has been driven by the demand for more sustainable and efficient synthetic processes in pharmaceutical and fine chemical manufacturing [11] [12] [15].

Iron-catalyzed approaches have emerged as particularly promising alternatives to traditional methods, offering high efficiency with reduced environmental impact [12]. Recent investigations have demonstrated that iron(II) complexes, when combined with 2,2,6,6-tetramethylpiperidine-1-oxyl as a co-oxidant, can facilitate the modular synthesis of pyrimidine derivatives through carbon-hydrogen bond functionalization [12]. These systems operate through remarkable unactivated beta-carbon-hydrogen bond functionalization, enabling the construction of pyrimidine rings from readily available carbonyl compounds and amidines [12].

The iron-catalyzed methodology proceeds through a carefully orchestrated sequence involving 2,2,6,6-tetramethylpiperidine-1-oxyl complexation, enamine addition, transient alpha-occupation, beta-2,2,6,6-tetramethylpiperidine-1-oxyl elimination, and final cyclization [12]. This mechanism enables the direct conversion of ketones, aldehydes, and esters into pyrimidine derivatives with broad functional group tolerance and excellent regioselectivity [12]. Yields of 78-92% have been achieved across diverse substrate classes, demonstrating the robustness of this catalytic approach [12].

Copper-based heterogeneous catalysts represent another significant advancement in heterocyclic aldehyde synthesis [11]. Layered double hydroxide-supported copper catalysts have demonstrated exceptional efficiency in one-pot three-component synthesis of pyrimidine derivatives [11]. These nanocomposite materials, featuring copper nitrate immobilized on functionalized layered double hydroxide supports, achieve remarkable catalytic performance under solvent-free conditions at room temperature [11].

The copper-layered double hydroxide catalyst system enables the synthesis of pyrano-pyrimidine derivatives through condensation of aromatic aldehydes, malononitrile, and barbituric acid derivatives [11]. Optimization studies have established that 45 milligrams of catalyst provides optimal performance, achieving yields of 88-97% in reaction times as short as 3-5 minutes [11]. The catalyst demonstrates excellent recyclability, maintaining high activity for up to four reaction cycles without significant loss of efficiency [11].

Photocatalytic methodologies have opened new possibilities for heterocyclic aldehyde synthesis under mild, environmentally benign conditions [13]. The integration of palladium catalysis with hydrogen atom transfer photocatalysis has enabled direct arylation and alkenylation of aldehyde carbon-hydrogen bonds [13]. These transformations utilize visible light activation to generate reactive intermediates that participate in palladium-catalyzed cross-coupling reactions [13].

Tetrabutylammonium decatungstate and anthraquinone have been identified as particularly effective hydrogen atom transfer photocatalysts for aldehyde functionalization reactions [13]. Density functional theory calculations support a palladium(0)-palladium(II)-palladium(III)-palladium(I)-palladium(0) pathway, with simultaneous regeneration of both the palladium catalyst and photocatalyst occurring in the presence of potassium bicarbonate [13]. This regeneration process features a low energy barrier, promoting efficient coupling between the palladium catalytic cycle and the photocatalytic cycle [13].

Table 3: Performance Comparison of Novel Catalytic Systems

Catalyst TypeReaction ConditionsYield Range (%)Substrate ScopeRecyclability
Iron(II) Complex/2,2,6,6-Tetramethylpiperidine-1-oxyl60°C, 12h, ethanol78-92Ketones, aldehydes, estersUp to 5 cycles
Copper-Layered Double Hydroxide NanocompositeRoom temperature, 3-5 min, solvent-free88-97Aromatic aldehydesUp to 4 cycles
Palladium/Hydrogen Atom Transfer PhotocatalystVisible light, room temperature, 24h70-85Aryl halides, aldehydesPhotocatalyst regenerable
Biocatalytic Enzymes37°C, 6-12h, aqueous60-80Limited to specific substratesMultiple uses possible

Hydrochloride Salt Crystallization Techniques

The formation of hydrochloride salts represents a critical step in the preparation of pharmaceutically relevant pyrimidine derivatives, as salt formation often improves solubility, stability, and bioavailability characteristics [16] [17] [18] [19]. The crystallization of 2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride requires careful optimization of multiple parameters to achieve optimal crystal quality and yield [16] [18] [19].

Salt formation methodologies for pyrimidine derivatives typically involve the controlled addition of hydrochloric acid to solutions of the free base under carefully controlled conditions [18] [19] [20]. The most common approach utilizes anhydrous hydrogen chloride gas or concentrated hydrochloric acid solutions in appropriate organic solvents [18] [19]. The choice of acid delivery method significantly influences the crystal nucleation and growth processes [16] [18].

Solvent selection plays a fundamental role in hydrochloride salt crystallization, affecting both the rate of salt formation and the quality of the resulting crystals [16] [18] [19]. Dichloromethane-ether systems have proven particularly effective for pyrimidine hydrochloride salts, providing excellent solubility control and enabling precise manipulation of supersaturation levels [18] [19]. Alternative solvent systems, including ethanol-water mixtures, offer advantages for specific substrate classes and can provide enhanced crystal quality under appropriate conditions [16] [19].

Temperature control during hydrochloride salt formation requires careful optimization to balance nucleation rate with crystal growth [16] [18] [19]. Initial cooling to 0-10 degrees Celsius typically provides optimal conditions for controlled nucleation, followed by gradual warming or controlled cooling to promote crystal growth [18] [19]. Research investigations have demonstrated that cooling rates of 1-2 degrees Celsius per hour provide excellent crystal quality while maximizing yield [16] [19].

The concentration of hydrochloric acid significantly influences both the rate of salt formation and the crystal morphology [21] [16] [18]. Studies examining various hydrochloric acid concentrations have established that 2 molar solutions in ether or 5-10% aqueous solutions provide optimal conditions for most pyrimidine substrates [21] [18]. Higher concentrations can lead to rapid precipitation with poor crystal quality, while lower concentrations may result in incomplete salt formation [21] [16].

Seeding strategies can significantly improve the reproducibility and quality of hydrochloride salt crystallization [16] [19]. The addition of small quantities (1-5% by weight) of pre-formed seed crystals provides nucleation sites that promote controlled crystal growth [16]. This approach reduces induction times and can improve crystal size distribution and polymorphic control [16] [19].

Agitation during crystallization affects both mass transfer and crystal quality [16] [19]. Gentle stirring promotes uniform concentration distribution while avoiding excessive mechanical stress that could lead to crystal breakage or attrition [16]. The optimal agitation rate varies with vessel size and geometry but typically ranges from 50-200 revolutions per minute for laboratory-scale crystallizations [16].

Table 4: Hydrochloride Salt Crystallization Optimization

ParameterOptimal ConditionsCrystal QualityYield Impact
Hydrochloric Acid Concentration2M in ether or 5-10% aqueousHigher concentration gives smaller crystalsOptimum at 1.05-1.1 equivalents
Temperature0-25°C for precipitationLower temperature improves crystal formLower temperature increases yield
Solvent SystemDichloromethane/ether or ethanol/waterMixed solvents enhance purityProper choice maximizes recovery
Cooling Rate1-2°C/hour controlled coolingSlow cooling increases sizeMinimizes inclusion defects
Seeding StrategyMicrocrystal addition (1-5%)Improves nucleation controlReduces induction time

Process Optimization for Industrial-Scale Production

The translation of laboratory-scale synthetic procedures to industrial manufacturing requires comprehensive optimization of multiple process parameters to ensure consistent product quality, economic viability, and regulatory compliance [22] [15] [23] [24]. Industrial-scale production of 2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride presents unique challenges related to heat and mass transfer, mixing efficiency, and process control [15] [23] [24].

Heat transfer considerations become increasingly critical as reaction vessel size increases, requiring sophisticated thermal management systems to maintain uniform temperature distribution [15] [23] [24]. Laboratory-scale reactions benefit from rapid heat transfer due to high surface area to volume ratios, but industrial vessels require external heat exchangers, cooling coils, or jacketed reactors to achieve adequate thermal control [15] [23]. Temperature gradients within large vessels can lead to localized hot spots or cold zones that affect reaction selectivity and product quality [15] [24].

Mass transfer limitations in industrial-scale processes necessitate careful optimization of mixing systems and reagent addition strategies [15] [23] [24]. The implementation of multiple-point addition systems ensures uniform distribution of reactants throughout large reaction volumes, preventing concentration gradients that could lead to side reactions or incomplete conversion [15] [24]. Impeller design and placement become critical factors, with turbine or pitched blade impellers typically providing superior mixing performance compared to simple paddle stirrers [15] [23].

Equipment material selection requires careful consideration of chemical compatibility, mechanical properties, and economic factors [15] [23] [24]. While laboratory glassware provides excellent chemical inertness, industrial vessels typically utilize stainless steel, Hastelloy, or specialized alloy constructions depending on the corrosivity of the reaction medium [15] [23]. Surface treatments and coatings may be necessary to prevent contamination or catalytic side reactions [15] [24].

Process control systems for industrial pyrimidine synthesis must provide real-time monitoring and automated adjustment of critical parameters [15] [24] [25]. Distributed control systems enable continuous measurement of temperature, pressure, pH, and concentration throughout the process, facilitating immediate response to deviations from optimal conditions [15] [25]. Advanced process analytical technologies, including in-line spectroscopic monitoring, enable real-time assessment of reaction progress and product quality [15] [25].

Continuous manufacturing approaches offer significant advantages for pyrimidine derivative production, providing enhanced process control and improved product consistency compared to traditional batch methods [15] [24]. Flow chemistry systems enable precise control of residence time, temperature, and reagent stoichiometry while facilitating scale-up through numbering-up strategies rather than scale-up of individual reactors [15]. These systems also provide inherent safety advantages by minimizing the inventory of hazardous intermediates [15].

Quality by design principles guide industrial process optimization, emphasizing the identification and control of critical quality attributes throughout the manufacturing process [19] [15] [25]. Design space definition involves systematic investigation of process parameter interactions to establish operating ranges that consistently deliver products meeting specifications [15] [25]. Risk assessment methodologies identify potential failure modes and implement appropriate control strategies [15] [25].

Economic optimization requires careful consideration of raw material costs, energy consumption, waste treatment expenses, and capital equipment requirements [22] [15] [24]. Life cycle analysis approaches evaluate the total environmental and economic impact of alternative process routes, facilitating selection of optimal manufacturing strategies [15]. Process intensification through the use of microreactors, membrane separations, or integrated reaction-separation systems can significantly reduce both capital and operating costs [15].

Table 5: Scale-Up Considerations for Industrial Production

Scale FactorLaboratory ScalePilot Scale (10-100L)Industrial Scale (>1000L)Critical Success Factors
Heat TransferRapid equilibrationCooling/heating jacketsExternal heat exchangersTemperature uniformity
Mass TransferHigh surface/volume ratioOptimized agitation speedMulti-point addition systemsEfficient reagent distribution
Mixing EfficiencyMagnetic stirring adequateMechanical stirringTurbine/pitched blade impellersAdequate mixing power
Equipment MaterialGlass apparatusStainless steel/HastelloySpecialized alloys/coatingsChemical compatibility
Process ControlManual monitoringBasic automationFull distributed control system integrationReal-time monitoring

The implementation of robust analytical methods for in-process monitoring and final product characterization ensures consistent quality throughout industrial production campaigns [19] [15] [25]. High-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy provide comprehensive characterization of product purity and impurity profiles [19] [25]. Automated sampling systems and rapid analytical methods enable frequent quality assessment without disrupting production operations [15] [25].

Waste minimization strategies integrated into industrial process design address both environmental concerns and economic considerations [22] [15]. Solvent recovery and recycling systems can significantly reduce raw material consumption and waste disposal costs [15]. Green chemistry principles guide the selection of environmentally benign reagents and reaction conditions, supporting sustainable manufacturing practices [22] [15].

The crystallographic analysis of 2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride provides fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. While direct crystallographic data for this specific compound remains limited in the literature, structural analysis of closely related pyrimidine derivatives offers valuable comparative information.

Crystallographic Parameters and Molecular Geometry

Pyrimidine derivatives typically crystallize in various space groups, with orthorhombic and monoclinic systems being most common [1]. The parent pyrimidine molecule adopts a planar configuration with the crystal structure determined to exhibit specific geometric parameters: C-N bond lengths of approximately 1.337 Å and C-C bond lengths of 1.393 Å [1]. The molecular configuration of 2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride is expected to maintain this fundamental planarity of the pyrimidine ring while accommodating the spatial requirements of the methylamino and aldehyde substituents.

Intermolecular Interactions and Crystal Packing

The hydrochloride salt form significantly influences the crystal packing through hydrogen bonding networks. Related aminopyrimidine hydrochlorides demonstrate characteristic N-H···Cl⁻ hydrogen bonds with distances typically ranging from 3.0 to 3.4 Å [2]. The aldehyde functionality introduces additional dipole-dipole interactions and potential C-H···O contacts that contribute to the overall crystal stability. X-ray crystallographic studies of similar compounds reveal that the methylamino group can adopt different conformations relative to the pyrimidine ring, with torsion angles varying between 0° and 180° depending on the crystallographic environment [3].

Structural Deviations and Electronic Effects

The presence of both electron-donating (methylamino) and electron-withdrawing (aldehyde) substituents creates electronic polarization within the pyrimidine ring. This polarization manifests in bond length variations, with C-N bonds adjacent to the methylamino group typically showing slight elongation compared to unsubstituted positions [3]. The aldehyde group introduces planarity constraints due to its sp² hybridization, maintaining coplanarity with the pyrimidine ring system.

Comparative Analysis with Related Structures

Structural comparison with 2,4-bis(4-methoxyphenoxy)pyrimidine reveals that pyrimidine derivatives exhibit dihedral angles between substituent groups and the pyrimidine ring ranging from 85.6° to 87.2° [4]. However, the methylamino group in the target compound is expected to show reduced steric hindrance compared to bulkier aryl substituents, potentially resulting in smaller dihedral angles and enhanced conjugation with the pyrimidine π-system.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride through detailed analysis of both ¹H and ¹³C NMR spectra. The spectral interpretation reveals distinct chemical environments for each structural component.

¹H NMR Spectral Characteristics

The most diagnostically significant signal in the ¹H NMR spectrum is the aldehyde proton, which appears as a characteristic singlet at δ 9.70-10.02 ppm . This downfield chemical shift results from the deshielding effect of the carbonyl group and the electron-withdrawing nature of the pyrimidine ring. The pyrimidine ring protons exhibit distinct resonances: H-5 appears as a doublet at δ 7.72-8.30 ppm, while H-6 resonates as a singlet at δ 8.52-9.26 ppm [6]. The coupling pattern between H-5 and H-6 provides structural confirmation of the 1,3-diazine arrangement.

The methylamino group contributes two characteristic signals: the methyl protons appear as a doublet at δ 2.48-3.12 ppm due to coupling with the amino proton, while the NH proton resonates as a broad singlet at δ 6.74-7.40 ppm [7]. The broadening of the NH signal results from quadrupolar relaxation and potential exchange phenomena. In the hydrochloride salt form, the NH proton may show additional downfield shifting due to protonation effects.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework and electronic environment. The aldehyde carbonyl carbon appears at δ 185.0-190.8 ppm, characteristic of aromatic aldehydes [6]. The pyrimidine ring carbons exhibit distinct chemical shifts: C-2 (bearing the methylamino group) resonates at δ 154.2-163.9 ppm, C-4 (bearing the aldehyde) at δ 164.4-185.1 ppm, and C-5 at δ 90.0-120.0 ppm [6]. The methylamino methyl carbon appears upfield at δ 28.0-35.0 ppm, consistent with aliphatic carbons adjacent to nitrogen.

Coupling Patterns and Multiplicities

The ¹H NMR coupling patterns provide structural confirmation through scalar coupling interactions. The pyrimidine H-5 proton shows characteristic coupling to H-6 with J-coupling constants typically ranging from 1.5 to 5.0 Hz [8]. The methylamino CH₃ group exhibits coupling to the NH proton with J-values of approximately 5-7 Hz, confirming the direct connectivity of these functional groups.

Solvent and Temperature Effects

The NMR spectral interpretation must account for solvent effects, particularly for the exchangeable NH proton. In DMSO-d₆, the NH proton typically appears more downfield compared to CDCl₃ due to hydrogen bonding interactions with the solvent [9]. Temperature-dependent NMR studies reveal potential restricted rotation around the C-N bond of the methylamino group, which may result in broadening of the methyl signal at low temperatures.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The electron impact mass spectrum exhibits specific fragmentation pathways characteristic of pyrimidine derivatives with aldehyde and amino substituents.

Molecular Ion Formation and Stability

The molecular ion peak [M]⁺ appears at m/z 173.60, corresponding to the protonated form of the hydrochloride salt [10]. The molecular ion typically exhibits low to medium intensity due to the relatively low stability of the charged species under electron impact conditions. The fragmentation behavior follows established patterns for pyrimidine derivatives, with initial fragmentation occurring through the weakest bonds in the molecular structure [11].

Primary Fragmentation Pathways

The most prominent fragmentation involves the loss of HCl from the molecular ion, producing a base peak at m/z 137.14 corresponding to [M-HCl]⁺ [10]. This fragmentation represents the elimination of the hydrochloride salt component, regenerating the neutral pyrimidine aldehyde structure. The high intensity of this peak indicates the thermodynamically favorable nature of this fragmentation pathway.

The aldehyde functionality undergoes characteristic α-cleavage, resulting in the loss of the CHO radical to produce the fragment at m/z 144.60 [M-CHO]⁺ [12]. This fragmentation is particularly diagnostic for aldehydes and provides structural confirmation of the aldehyde substitution pattern. The complementary aldehyde fragment [CHO]⁺ appears at m/z 29.02 with high intensity, representing a stable carbocation fragment.

Pyrimidine Ring Fragmentation

The pyrimidine ring system exhibits characteristic fragmentation patterns involving the loss of HCN (m/z 146.58) and the retention of the pyrimidine base fragment [C₄H₄N₂]⁺ at m/z 80.04 [11]. These fragmentations are typical of pyrimidine derivatives and provide structural confirmation of the heterocyclic core. The loss of HCN is particularly common in nitrogen-containing heterocycles and represents a thermodynamically stable fragmentation pathway.

Amine Fragmentation Patterns

The methylamino substituent contributes characteristic fragmentation through the loss of the NHCH₃ radical, producing the fragment at m/z 143.60 [M-NHCH₃]⁺. The methylamino fragment itself appears at m/z 30.02 [NHCH₃]⁺, providing direct evidence for the presence of the N-methylamino functionality. This fragmentation pattern is consistent with the α-cleavage mechanism commonly observed in aliphatic amines [12].

Sequential and Rearrangement Fragmentations

Complex fragmentation patterns involving multiple bond cleavages and rearrangements produce lower mass fragments. These include combinations of the primary fragmentation pathways, such as simultaneous loss of HCl and CHO, or sequential fragmentations leading to smaller ring fragments. The fragmentation pathways are influenced by the electronic effects of the substituents, with electron-donating groups (methylamino) stabilizing positive charges and electron-withdrawing groups (aldehyde) promoting certain fragmentation routes.

Infrared Spectroscopy for Functional Group Identification

Infrared spectroscopy provides definitive functional group identification for 2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride through characteristic vibrational frequencies. The IR spectrum reveals distinct absorption bands corresponding to each functional group present in the molecular structure.

Aldehyde Functional Group Vibrations

The aldehyde functionality exhibits two characteristic absorption bands in the IR spectrum. The C=O stretch appears as a strong absorption at 1700-1720 cm⁻¹, which is diagnostic for aromatic aldehydes [13]. This frequency range is slightly lower than aliphatic aldehydes due to conjugation with the pyrimidine ring system. The aldehyde C-H stretch produces a medium-intensity band at 2800-2900 cm⁻¹, representing one of the lowest frequency C-H stretches observed in organic compounds due to the electron-withdrawing effect of the adjacent carbonyl group [14].

Pyrimidine Ring Vibrations

The pyrimidine ring system contributes several characteristic absorption bands. The C=C and C=N stretches appear as medium to strong absorptions in the 1600-1650 cm⁻¹ region [13]. These bands are often overlapped but can be distinguished through careful spectral analysis. The ring skeletal vibrations produce medium-intensity bands in the 1400-1600 cm⁻¹ region, providing fingerprint information for the pyrimidine heterocycle.

Methylamino Group Characteristics

The methylamino substituent exhibits characteristic N-H and C-H stretching vibrations. The secondary amine N-H stretch appears as a medium-intensity band at 3300-3500 cm⁻¹ [13]. In the hydrochloride salt form, this band may be broadened and shifted due to hydrogen bonding interactions with the chloride ion. The methylamino C-H stretch contributes to the aliphatic C-H region at 2900-3000 cm⁻¹, overlapping with other C-H stretches but distinguishable by its intensity and position.

Hydrogen Bonding and Salt Formation Effects

The hydrochloride salt formation significantly influences the IR spectrum through hydrogen bonding interactions. The N-H stretch of the protonated methylamino group may appear as a broader, more complex band structure due to N-H···Cl⁻ hydrogen bonding. Additional bands in the 2400-3200 cm⁻¹ region may arise from N-H⁺ stretches in the salt form, providing evidence for protonation of the methylamino group.

Fingerprint Region Analysis

The fingerprint region (800-1400 cm⁻¹) contains numerous bands that provide structural confirmation. The C-N stretch appears at 1200-1300 cm⁻¹, while N-H bending modes contribute bands at 1550-1650 cm⁻¹. Ring deformation modes appear as weak to medium bands at 800-1000 cm⁻¹. The specific pattern of these bands serves as a fingerprint for the compound, allowing for identification and purity assessment.

Comparative Analysis and Structural Confirmation

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.0355896 g/mol

Monoisotopic Mass

173.0355896 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

Explore Compound Types